2-(3,5-Dibromo-4-iodophenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,5-Dibromo-4-iodophenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C12H14BBr2IO2 and a molecular weight of 487.76 g/mol . This compound is characterized by the presence of bromine, iodine, and boron atoms, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-iodophenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dibromo-4-iodophenylboronic acid with pinacol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-4-iodophenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reactions.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from reactions involving this compound include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(3,5-Dibromo-4-iodophenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-4-iodophenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester . This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is also used in borylation reactions and the synthesis of conjugated copolymers.
Phenylboronic acid pinacol ester: Another boronic ester used in similar coupling reactions.
Uniqueness
2-(3,5-Dibromo-4-iodophenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both bromine and iodine atoms, which provide additional reactivity and versatility in synthetic applications . This makes it a valuable reagent for complex organic synthesis and the development of advanced materials .
Properties
CAS No. |
942069-67-2 |
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Molecular Formula |
C12H14BBr2IO2 |
Molecular Weight |
487.76 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BBr2IO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3 |
InChI Key |
VZRWEORUFYDDEX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)I)Br |
Origin of Product |
United States |
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